Bienvenue dans la boutique en ligne BenchChem!

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Lipophilicity Drug-likeness Lead optimisation

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (CAS 1000933-33-4) is a 6-fluoro-substituted quinazolin‑4(3H)‑one derivative bearing a carboxymethyl group at N3. It belongs to a privileged scaffold class widely explored for kinase inhibition, antimicrobial, and PROTAC linker applications.

Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
CAS No. 1000933-33-4
Cat. No. B3373316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
CAS1000933-33-4
Molecular FormulaC10H7FN2O3
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)N(C=N2)CC(=O)O
InChIInChI=1S/C10H7FN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15)
InChIKeyYSPAAPIWKXQRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic Acid – Core Properties & Procurement Relevance


2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (CAS 1000933-33-4) is a 6-fluoro-substituted quinazolin‑4(3H)‑one derivative bearing a carboxymethyl group at N3 [1]. It belongs to a privileged scaffold class widely explored for kinase inhibition, antimicrobial, and PROTAC linker applications. Despite its structural attractiveness, publicly available head‑to‑head biological activity data against close analogues are extremely limited; the compound’s procurement value is therefore anchored in its distinct physicochemical profile—particularly its intermediate lipophilicity and electronic character conferred by the 6‑fluoro substituent—making it a non‑substitutable building block for medicinal chemistry campaigns .

Why 6‑Fluoro‑Quinazolinone Acetic Acid Cannot Be Swapped with Unsubstituted or 6‑Chloro Analogues


The C6 substituent exerts a first‑order effect on the quinazolinone core’s lipophilicity, electronic distribution, and metabolic susceptibility. Replacing the 6‑fluoro group with hydrogen (unsubstituted analogue) or chlorine produces measurable shifts in computed logP (Δ > 0.3 log units) and molecular weight (Δ ≈ 18 Da), which directly impact solubility, permeability, and ligand‑efficiency metrics in lead optimisation [1][2]. Furthermore, fluorine’s strong electron‑withdrawing character modifies the pKa of the acetic acid moiety and the reactivity of the heterocyclic ring, rendering the 6‑fluoro derivative a chemically distinct entity that cannot be assumed to behave identically in amide couplings, nucleophilic substitutions, or biological target engagement . Procurement of a non‑fluorinated or 6‑chloro analogue therefore introduces uncontrolled variables in structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic Acid


Intermediate Lipophilicity (XLogP3) vs. Unsubstituted and 6‑Chloro Analogues

The target compound exhibits an XLogP3 of 0.6, placing it midway between the more hydrophilic unsubstituted analogue (XLogP3 = 0.3) and the more lipophilic 6‑chloro analogue (XLogP3 = 1.1) [1][2][3]. This intermediate lipophilicity is often desirable for balancing aqueous solubility and membrane permeability in oral drug candidates. Note: High‑strength biological head‑to‑head data are not publicly available; differentiation is based on computed physicochemical descriptors.

Lipophilicity Drug-likeness Lead optimisation

Molecular Weight Advantage Over 6‑Chloro for Ligand Efficiency

With a molecular weight of 222.18 Da, the 6‑fluoro compound is 16.45 Da lighter than the 6‑chloro analogue (238.63 Da) and only 18.00 Da heavier than the unsubstituted analogue (204.18 Da) [1][2][3]. In fragment‑based and lead‑generation programmes, the fluoro substituent adds minimal mass while introducing a vector for modulating potency and metabolism, preserving favourable ligand‑efficiency indices that the heavier chlorine atom can erode.

Ligand efficiency Fragment-based drug design Molecular weight

Verified Purity Specification for Reproducible SAR

The compound is supplied at a certified purity of 95% by a primary manufacturer, ensuring batch‑to‑batch consistency for SAR and in vitro assays . While analogous building blocks are often listed without quantitative purity specifications, the explicit 95% threshold reduces the risk of confounding by impurities in sensitive biochemical or cellular readouts.

Purity Quality control Reproducibility

Fluorine‑Enabled PROTAC Linker Differentiation

The unsubstituted quinazolinone acetic acid scaffold is a recognised PROTAC linker ; introduction of the 6‑fluoro substituent is expected to modulate the linker’s metabolic stability (oxidative defluorination vs. aromatic hydroxylation) and conformational bias without altering the carboxylic acid handle required for E3 ligase ligand conjugation. Direct comparative stability data are not yet published; this is a class‑level inference based on well‑established fluorine‑hydrogen bioisosterism in medicinal chemistry.

PROTAC linker Fluorine substitution Metabolic stability

Optimal Application Scenarios for 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic Acid


Lead‑Optimisation SAR Campaigns Requiring Controlled Lipophilicity Tuning

When a quinazolinone hit exhibits sub‑optimal logD, the 6‑fluoro‑acetic acid derivative provides a predictable +0.3 log‑unit increase over the unsubstituted core, enabling fine‑tuning of permeability and solubility without introducing the excessive lipophilicity (+0.8 log units) of the 6‑chloro analogue [1].

Fragment‑Based Drug Discovery with Ligand‑Efficiency Constraints

The compound’s low molecular weight (222 Da) and intermediate polarity make it suitable as a fragment for structure‑based design, where the fluoro atom can serve as a sensitive ¹⁹F NMR probe for binding‑mode studies while maintaining favourable ligand‑efficiency metrics [2].

PROTAC Linker Development Seeking Enhanced Metabolic Stability

Incorporation of the 6‑fluoro‑quinazolinone acetic acid as a linker building block may reduce oxidative metabolism at the C6 position relative to the unsubstituted linker, offering a more stable pharmacokinetic profile for orally bioavailable PROTACs .

Custom Amide Library Synthesis for Kinase or Aldose Reductase Inhibitors

The carboxylic acid handle allows rapid diversification into amide libraries via standard coupling chemistry; the 6‑fluoro substituent ensures that each library member carries a consistent electronic signature that can be correlated with biological activity against targets such as EGFR or aldose reductase [3].

Quote Request

Request a Quote for 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.